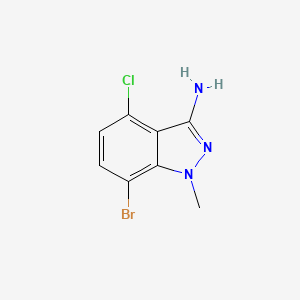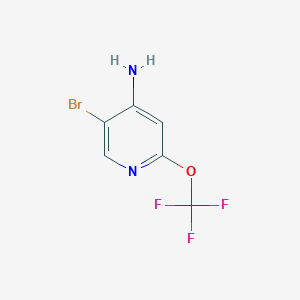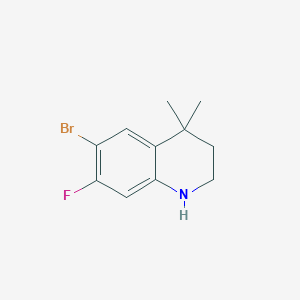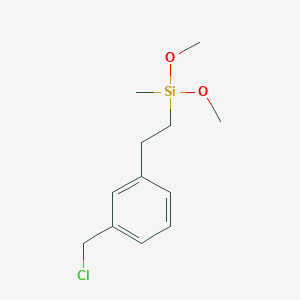![molecular formula C12H14N4OS B15065782 5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives
準備方法
The synthesis of 5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 5-ethyl-4-amino-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
化学反応の分析
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures and reaction times depending on the desired product. Major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of 5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes, leading to its antimicrobial, antifungal, or anticancer effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action, as these complexes can exhibit unique biological activities.
類似化合物との比較
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-[(4-Methoxybenzylidene)amino]-5-methyl-4h-1,2,4-triazole-3-thiol: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
(E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide: This compound has a hydrazinecarbothioamide group instead of a triazole ring, which may result in different biological and chemical properties.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)phenol: This compound has a phenol group instead of a triazole ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties that can be leveraged for various applications in research and industry.
特性
分子式 |
C12H14N4OS |
|---|---|
分子量 |
262.33 g/mol |
IUPAC名 |
3-ethyl-4-[(Z)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14N4OS/c1-3-11-14-15-12(18)16(11)13-8-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,18)/b13-8- |
InChIキー |
UJIHCJJFQCEQGV-JYRVWZFOSA-N |
異性体SMILES |
CCC1=NNC(=S)N1/N=C\C2=CC=C(C=C2)OC |
正規SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


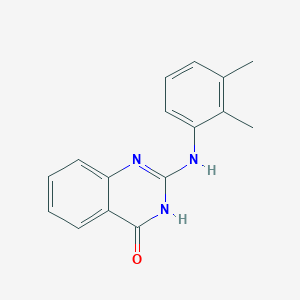

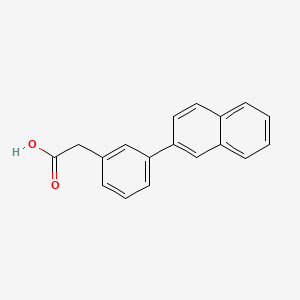
![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)
![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
